Hydantoin-4,5-13C2,1-15N
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Overview
Description
Hydantoin-4,5-13C2,1-15N is an isotopically labeled analogue of hydantoin, a compound widely used in organic synthesis. The molecular formula of this compound is C13C2H4N15NO2, and it has a molecular weight of 103.05 . This compound is particularly valuable in research due to its stable isotopic labels, which make it useful for various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydantoin-4,5-13C2,1-15N can be synthesized through several methods. One common approach involves the reaction of isotopically labeled glycine with urea under controlled conditions to form the hydantoin ring. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydantoin-4,5-13C2,1-15N undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the hydantoin ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinediones, while reduction can yield various hydantoin derivatives.
Scientific Research Applications
Hydantoin-4,5-13C2,1-15N has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hydantoin-4,5-13C2,1-15N involves its interaction with specific molecular targets and pathways. The isotopic labels allow researchers to track the compound’s behavior in various biological and chemical systems, providing insights into its effects at the molecular level. The compound’s stable isotopes enable detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in both basic and applied research.
Comparison with Similar Compounds
Similar Compounds
Hydantoin: The parent compound, widely used in organic synthesis and pharmaceutical development.
2,4-Imidazolidinedione-4,5-13C2,1-15N: Another isotopically labeled analogue with similar applications.
Imidazole-2,4(3H,5H)-dione-4,5-13C2,1-15N: Used in similar research contexts.
Uniqueness
Hydantoin-4,5-13C2,1-15N is unique due to its specific isotopic labels, which provide distinct advantages in analytical and synthetic applications. The presence of 13C and 15N isotopes allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for researchers.
Properties
IUPAC Name |
(4,5-13C2,115N)1,3-diazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,2+1,4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBRSLFGCUECM-STGVANJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)NC(=O)[15NH]1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661998 |
Source
|
Record name | (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.055 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189495-02-0 |
Source
|
Record name | (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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